
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one
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Overview
Description
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one typically involves the reaction of 1-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the piperazine nitrogen on the ethylene oxide, leading to the formation of the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one has been explored as a potential scaffold for developing new pharmacological agents. Its structural properties allow it to interact with various biological targets, making it useful in drug design.
- Case Study: GSK-3 Inhibition
Research indicates that derivatives of piperazine, including this compound, exhibit inhibitory activity against glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases such as Alzheimer's and diabetes . The compound was tested in cellular models, demonstrating significant inhibition of GSK-3 activity.
Biochemical Assays
The compound serves as a ligand in biochemical assays, particularly in studies involving enzyme mechanisms. Its ability to form hydrogen bonds enhances its interaction with enzymes and receptors.
- Application Example : In vitro assays have shown that compounds similar to this compound can inhibit the uptake of cyclic guanosine monophosphate (cGMP) in cellular models, suggesting its potential role in regulating intracellular signaling pathways .
Industrial Uses
In industrial chemistry, this compound is utilized in the production of polymers and resins due to its reactive functional groups. It acts as a building block for synthesizing more complex materials.
Application Area | Details |
---|---|
Medicinal Chemistry | Development of GSK-3 inhibitors |
Biochemical Assays | Ligand for enzyme studies |
Industrial Chemistry | Building block for polymers |
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
2-Hydroxyethylpiperazine: Lacks the methyl group, which can affect its binding properties and reactivity.
N-Methylpiperazine: Similar structure but different substitution pattern, leading to varied applications.
Uniqueness
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is a heterocyclic organic compound with the chemical formula C₇H₁₄N₂O₂. Its structure features a piperazine ring substituted with hydroxyl and methyl groups, which contributes to its diverse biological activities. This article presents a detailed examination of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzymatic functions and interacting with various biological targets such as receptors and enzymes. This interaction can influence cellular processes, making it a candidate for further pharmacological studies.
The compound's mechanism of action involves:
- Binding to Enzymes/Receptors: It may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways.
- Influence on Cellular Processes: By affecting enzymatic activity, it can alter metabolic pathways associated with various diseases, including mental health disorders.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxicity of this compound have shown promising results. For instance:
- In vitro Studies: The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
- IC50 Values: While specific IC50 values for this compound are not extensively documented, related piperazine derivatives have shown significant anticancer activity with IC50 values in the micromolar range.
Case Studies
-
Study on Piperazine Derivatives:
- A study highlighted the antiproliferative effects of piperazine derivatives on human cancer cell lines. Although this compound was not the primary focus, the findings suggest that similar compounds can inhibit cell proliferation effectively .
-
Potential Applications in Drug Development:
- The compound is being explored as a potential lead in drug development targeting specific biological pathways associated with mental health disorders. Ongoing research aims to elucidate its binding affinities and mechanisms .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRRUMPQDQNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544437-86-6 |
Source
|
Record name | 3-(2-hydroxyethyl)-1-methylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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